molecular formula C11H10ClNO2 B3037353 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether CAS No. 477867-66-6

2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether

Cat. No. B3037353
CAS RN: 477867-66-6
M. Wt: 223.65 g/mol
InChI Key: IZJMIWXHNGNGQU-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether, also known as 5-ethyl-2-(2-chlorophenyl)-1,3-oxazole (ECE) is an organic compound belonging to the oxazole class of compounds. It is a white, crystalline solid with a melting point of 102 °C and a boiling point of 220 °C. ECE is a versatile compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Bioactivity

  • 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether is utilized in the synthesis of various compounds with significant bioactivity. For instance, a study explored its use in creating compounds with strong fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003).

Fungicide Intermediates

  • This chemical serves as an important intermediate in the production of fungicides. For example, its derivatives are used in the synthesis of difenoconazole, a widely used fungicide, demonstrating its role in agricultural chemistry (Xie Wei-sheng, 2007).

Anticancer and Antimicrobial Agents

  • Derivatives of this compound have shown potential as anticancer and antimicrobial agents. A study involving molecular docking revealed that these compounds exhibited significant activity against cancer cell lines and pathogenic strains, indicating their potential in medical applications (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Acaricidal Activity

  • Research has demonstrated the efficacy of oxazoline derivatives containing this compound in acaricidal activity. These derivatives exhibited high effectiveness against spider mites, highlighting their potential use in pest control (Yongqiang Li et al., 2014).

Antibacterial Applications

  • Some novel heterocyclic compounds containing this compound fragment have been synthesized and demonstrated good antibacterial activity against various bacterial strains. This underscores its importance in the development of new antibacterial agents (K. Mehta, 2016).

Catalysis and Reduction Reactions

  • This compound is also involved in catalytic reactions, such as the hydrosilation of aldehydes and ketones. Studies have shown its utility in facilitating these reactions under ambient conditions, highlighting its significance in organic chemistry (E. Ison et al., 2005).

properties

IUPAC Name

2-(2-chlorophenyl)-5-ethoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJMIWXHNGNGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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